1-Methoxycyclohexa-1,4-diene

Reductive Dearomatization Birch Reduction Dissolving-Metal Chemistry

1-Methoxycyclohexa-1,4-diene (CAS 2886-59-1), also known as 1-methoxy-1,4-cyclohexadiene or 2,5-dihydroanisole, is a non-conjugated cyclic diene ether with molecular formula C₇H₁₀O (MW 110.15 g/mol). The compound is a clear, nearly colorless to pale yellow liquid with a boiling point of 148–150 °C (lit.), density of 0.94 g/mL at 25 °C, and refractive index n²⁰/D 1.490 (lit.).

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 2886-59-1
Cat. No. B1329487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclohexa-1,4-diene
CAS2886-59-1
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCOC1=CCC=CC1
InChIInChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
InChIKeyRGXIXVNKYUAKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxycyclohexa-1,4-diene (CAS 2886-59-1) Procurement Guide: Core Properties and Research-Grade Specifications


1-Methoxycyclohexa-1,4-diene (CAS 2886-59-1), also known as 1-methoxy-1,4-cyclohexadiene or 2,5-dihydroanisole, is a non-conjugated cyclic diene ether with molecular formula C₇H₁₀O (MW 110.15 g/mol) [1]. The compound is a clear, nearly colorless to pale yellow liquid with a boiling point of 148–150 °C (lit.), density of 0.94 g/mL at 25 °C, and refractive index n²⁰/D 1.490 (lit.) . This compound is most commonly prepared via Birch reduction (metal-ammonia-alcohol) of anisole and related aromatic ethers, which directly yields the non-conjugated 1,4-diene isomer [2].

Why 1-Methoxycyclohexa-1,4-diene Cannot Be Replaced by Its 1,3-Isomer or Unsubstituted Cyclohexadienes in Critical Synthetic Applications


In-class substitution between 1-methoxycyclohexa-1,4-diene and its conjugated 1,3-isomer (1-methoxycyclohexa-1,3-diene, CAS 2161-90-2) or unsubstituted cyclohexadienes is chemically invalid for several applications due to fundamental differences in reduction behavior, diene reactivity, and coordination chemistry. In dissolving-metal reduction systems, 1-methoxycyclohexa-1,3-dienes undergo reduction to mixtures of cyclohexenes and 1-methoxycyclohexenes, whereas 1-methoxycyclohexa-1,4-dienes are reducible only after undergoing preliminary conjugation under the basic conditions—a mechanistic divergence that leads to different product distributions [1]. Furthermore, the non-conjugated 1,4-diene serves as a distinct dienophile in Diels–Alder reactions, while the conjugated 1,3-isomer acts as the diene component—a complete inversion of reactivity roles [2]. These differences preclude generic substitution and necessitate compound-specific sourcing.

Quantitative Comparative Evidence: 1-Methoxycyclohexa-1,4-diene vs. Structural Analogs in Key Research Dimensions


Direct Reduction Behavior: 1,4-Diene vs. 1,3-Diene in Metal-Ammonia Systems

In metal-ammonia reduction systems, 1-methoxycyclohexa-1,4-diene and its 1,3-isomer exhibit fundamentally divergent reduction pathways. The 1,3-diene undergoes direct reduction to give mixtures of cyclohexenes and 1-methoxycyclohexenes, with product ratios dependent on the presence or absence of an alcohol proton source. In contrast, 1-methoxycyclohexa-1,4-diene is not directly reducible under identical conditions unless it first undergoes preliminary conjugation to the 1,3-isomer under the basic conditions of the medium [1].

Reductive Dearomatization Birch Reduction Dissolving-Metal Chemistry

Isomerization Catalysis: Acid-Catalyzed Conversion of 1,4-Diene to 1,3-Diene Enables In Situ Diels–Alder Reactivity

1-Methoxycyclohexa-1,4-diene can be catalytically isomerized to the conjugated 1,3-diene using dichloromaleic anhydride, aluminum chloride, or toluene-p-sulfonic acid as active catalysts [1]. Because the 1,4-diene can be conjugated in situ under mild conditions, it becomes directly capable of participating in Diels–Alder reactions with suitable dienophiles without requiring pre-isomerization and purification of the 1,3-isomer. This in situ conjugation capability provides a synthetic advantage over pre-formed 1,3-dienes when reaction conditions are compatible with the acid catalyst.

Diels–Alder Cycloaddition Acid Catalysis Diene Isomerization

Synthetic Route Efficiency: Birch Reduction Directly Yields 1,4-Diene as Primary Product with Quantified Isomeric Distribution

Birch reduction of anisole (metal-ammonia-alcohol) produces 1-methoxycyclohexa-1,4-diene as the kinetically favored non-conjugated isomer, with reported yields of approximately 50% after distillation and purification [1]. In a representative synthetic protocol, distillation of the crude product yields 27.5 g of 1-methoxy-1,4-cyclohexadiene containing approximately 10% of the 1-methoxy-1,3-cyclohexadiene isomer as determined by GLPC and NMR analysis [1]. In contrast, obtaining pure 1-methoxycyclohexa-1,3-diene typically requires either acid-catalyzed isomerization of the 1,4-diene or alternative synthetic routes, adding additional steps and purification requirements.

Birch Reduction Dearomatization Anisole Derivatives

Diastereoselectivity in Nitroacrylate Cycloaddition: Lewis Acid Enhancement Unique to 1,4-Diene vs. Analogous Dienes

In the reaction with ethyl β-nitroacrylate, 1-methoxycyclohexa-1,4-diene exhibits a large increase in diastereoselectivity when Lewis acids are added, a phenomenon not observed to the same magnitude with structurally similar dienes [1]. The study explicitly notes that 'similar dienes show only a modest increase in selectivity' under identical Lewis acid-promoted conditions, suggesting that the non-conjugated methoxy-substituted 1,4-diene architecture provides a unique stereoelectronic environment that amplifies Lewis acid effects on facial selectivity.

Diastereoselective Synthesis Nitroacrylates Lewis Acid Catalysis

Regiospecific Dehydrohalogenation: 1-Methoxy-1,4-diene Exhibits Divergent Reactivity vs. Dimethoxy Analogs

The bis-dichloro and bis-dibromo carbene adducts of 1-methoxycyclohexa-1,4-diene undergo regiospecific dehydrohalogenation by strong base to yield 4,8,8-trihalomethoxybicyclo[5.1.0]octa-2,4-dienes [1]. In direct contrast, the structurally related 1,7-dimethoxytricyclooctane and its methyl derivatives remain unchanged under identical reaction conditions [1]. This regiospecific outcome is also distinct from the behavior of 1,4-dimethoxy- and 1,5-dimethoxy-cyclohexa-1,4-dienes, which undergo the same regiospecific dehydrohalogenation to analogous bicyclic products [1].

Carbene Adducts Dehydrohalogenation Regiospecificity

Natural Product Synthesis: 1,4-Diene Serves as a Defined Precursor for Racemic Hongconin via Benzoquinone Cycloaddition

1-Methoxycyclohexa-1,4-diene reacts with benzoquinone to form adduct 2, which serves as the direct starting material for a high-yielding synthesis of racemic hongconin 1, a naphthopyranquinone natural product [1]. The synthetic sequence from this specific adduct proceeds through Fries and Claisen rearrangements, base- and cerium(IV)-initiated pyran ring formation, C-4 pyran ring hydroxylation, and silver(II)-mediated oxidation to deliver the target natural product [1]. While 1-methoxycyclohexa-1,3-diene has also been employed in natural product syntheses, the 1,4-diene provides a distinct cycloaddition regiochemistry with benzoquinone that is specifically exploited in the hongconin route.

Natural Product Synthesis Hongconin Cycloaddition

Primary Application Scenarios Where 1-Methoxycyclohexa-1,4-diene (CAS 2886-59-1) Provides Definitive Advantage


Precursor for Ruthenium(0) Arene α-Diimine Complexes in Vapor and Solution Deposition of Ruthenium Films

1-Methoxycyclohexa-1,4-diene reacts with RuCl₃·xH₂O in alcohol solvents to produce ruthenium complexes of the general formula [RuCl₂(η⁶-C₆H₅OR)₂] (where R can be Me, Et, or HOCH₂CH₂), which serve as precursors for ruthenium(0) arene α-diimine complexes used in the vapor and solution deposition of ruthenium films . The methoxy substituent provides an electronic tuning handle that influences the η⁶-arene coordination strength and subsequent ligand exchange kinetics in deposition processes. Unsubstituted cyclohexa-1,4-diene lacks this electronic modification capability, while the 1,3-isomer presents a different π-system geometry that alters metal-arene binding modes. This application demands the specific non-conjugated methoxy-diene architecture for optimal precursor performance .

Total Synthesis of Racemic Hongconin and Related Naphthopyranquinone Natural Products

1-Methoxycyclohexa-1,4-diene is the designated starting material for a high-yielding total synthesis of racemic hongconin 1, a naphthopyranquinone natural product isolated from Eleutherine americana . The synthetic route relies specifically on the cycloaddition adduct formed between 1-methoxycyclohexa-1,4-diene and benzoquinone, which undergoes subsequent Fries and Claisen rearrangements, pyran ring formation, hydroxylation, and oxidation to yield the target molecule . Substitution with the 1,3-isomer would yield a different cycloaddition regiochemistry incompatible with the established hongconin route, making the 1,4-diene irreplaceable for researchers pursuing this natural product scaffold.

Latent Diene for On-Demand Diels–Alder Cycloadditions via In Situ Acid-Catalyzed Isomerization

1-Methoxycyclohexa-1,4-diene functions as a 'latent diene' that can be activated for Diels–Alder cycloadditions through in situ acid-catalyzed conjugation to the 1,3-isomer using catalysts such as dichloromaleic anhydride, aluminum chloride, or toluene-p-sulfonic acid . This property allows researchers to avoid premature diene reactivity during multi-step synthetic sequences, enabling temporal control over cycloaddition steps. The alternative approach of using pre-formed 1,3-diene would expose the reaction mixture to a permanently reactive conjugated diene throughout all preceding steps, potentially causing undesired side reactions. The 1,4-diene's latent reactivity profile is therefore uniquely suited for complex synthetic routes requiring staged reactivity control .

Birch Reduction Intermediate for Downstream Functionalization of Anisole-Derived Scaffolds

As the direct product of Birch reduction of anisole, 1-methoxycyclohexa-1,4-diene serves as the primary synthetic intermediate for subsequent transformations of anisole-derived dihydroaromatic scaffolds . The non-conjugated 1,4-diene architecture can be further manipulated via hydrolysis of the enol ether to yield cyclohex-3-en-1-one, or subjected to electrophilic addition, epoxidation, and oxidative cleavage to access functionalized cyclohexane derivatives . The 1,3-isomer is not directly accessible from anisole Birch reduction without additional isomerization steps, making the 1,4-diene the more direct and scalable entry point for anisole-derived dearomatization chemistry. Researchers utilizing Birch reduction of aromatic ethers in their synthetic routes should specify the 1,4-diene for maximum synthetic efficiency.

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